molecular formula C19H21NO2 B12299671 [2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate

[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate

Cat. No.: B12299671
M. Wt: 295.4 g/mol
InChI Key: LBQGJHNNGUZLOH-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a dimethylamino group attached to a tetrahydronaphthalene ring, which is further connected to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate typically involves the following steps:

    Formation of the Tetrahydronaphthalene Intermediate: The starting material, 1-tetralone, undergoes a reduction reaction to form 1,2,3,4-tetrahydronaphthalene.

    Introduction of the Dimethylamino Group: The tetrahydronaphthalene intermediate is then subjected to a substitution reaction with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group.

    Esterification: The final step involves the esterification of the dimethylamino-tetrahydronaphthalene intermediate with benzoic acid or its derivatives under acidic conditions to form the desired benzoate compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reduction: Large quantities of 1-tetralone are reduced using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Amination: The resulting tetrahydronaphthalene is reacted with dimethylamine in a continuous flow reactor to ensure efficient mixing and reaction completion.

    Esterification: The final esterification step is carried out in a batch reactor with benzoic acid, using sulfuric acid as a catalyst to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydronaphthalene derivatives with altered functional groups.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used in the presence of catalysts such as copper or palladium.

Major Products

    Oxidation Products: Naphthalene derivatives with oxidized functional groups.

    Reduction Products: Tetrahydronaphthalene derivatives with reduced functional groups.

    Substitution Products: Compounds with substituted dimethylamino groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.

Medicine

    Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Studied for its potential therapeutic effects in treating various diseases.

Industry

    Polymer Production: Utilized in the production of specialty polymers with unique properties.

    Material Science: Applied in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of [2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group plays a crucial role in binding to active sites, while the benzoate moiety enhances the compound’s stability and solubility. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] acetate
  • [2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] propionate
  • [2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] butyrate

Uniqueness

  • Structural Features : The presence of the benzoate moiety distinguishes it from other similar compounds, providing unique chemical and physical properties.
  • Reactivity : The compound exhibits distinct reactivity patterns due to the influence of the benzoate group.
  • Applications : Its applications in various fields, such as catalysis, drug development, and material science, highlight its versatility and uniqueness.

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

[2-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate

InChI

InChI=1S/C19H21NO2/c1-20(2)17-13-12-14-8-6-7-11-16(14)18(17)22-19(21)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3

InChI Key

LBQGJHNNGUZLOH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC2=CC=CC=C2C1OC(=O)C3=CC=CC=C3

Origin of Product

United States

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